![molecular formula C17H23N7O2 B6448208 1-methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2640885-36-3](/img/structure/B6448208.png)
1-methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition
LRRK2 has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 kinase inhibitors are potential candidates for PD treatment .
Tyrosine Kinase Inhibition: Imatinib Analogue
This compound shares structural similarities with imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases. Although the compound has been characterized primarily as its piperazin-1-ium salt, its potential as a kinase inhibitor warrants further exploration .
Antiviral Activity
Piperidin-4-one derivatives, like our compound, have demonstrated antiviral properties . Investigating its efficacy against specific viruses could be valuable.
Antitumor Potential
Compounds with a piperidin-4-one nucleus have shown antitumor activity . Further studies could explore its potential in cancer therapy.
Central Nervous System (CNS) Stimulation
Certain piperidin-4-one derivatives exhibit CNS stimulant effects . Investigating this compound’s impact on neural function could be enlightening.
Antimicrobial Properties
Piperidin-4-one derivatives have also displayed antimicrobial activity . Assessing its effectiveness against specific pathogens may reveal novel applications.
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-8-6-22(7-9-23)14-2-3-19-17(20-14)24-10-12-26-13-11-24/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZFRMMIAGQZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.